Cas no 1594833-98-3 (N-2-(cyclobutylamino)ethylcyclopropanecarboxamide)

N-2-(cyclobutylamino)ethylcyclopropanecarboxamide 化学的及び物理的性質
名前と識別子
-
- Cyclopropanecarboxamide, N-[2-(cyclobutylamino)ethyl]-
- N-2-(cyclobutylamino)ethylcyclopropanecarboxamide
-
- インチ: 1S/C10H18N2O/c13-10(8-4-5-8)12-7-6-11-9-2-1-3-9/h8-9,11H,1-7H2,(H,12,13)
- InChIKey: LSMFQVVHMJTEQC-UHFFFAOYSA-N
- ほほえんだ: C1(C(NCCNC2CCC2)=O)CC1
N-2-(cyclobutylamino)ethylcyclopropanecarboxamide 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-163942-0.5g |
N-[2-(cyclobutylamino)ethyl]cyclopropanecarboxamide |
1594833-98-3 | 0.5g |
$1056.0 | 2023-05-24 | ||
Enamine | EN300-163942-5.0g |
N-[2-(cyclobutylamino)ethyl]cyclopropanecarboxamide |
1594833-98-3 | 5g |
$3189.0 | 2023-05-24 | ||
Enamine | EN300-163942-5000mg |
N-[2-(cyclobutylamino)ethyl]cyclopropanecarboxamide |
1594833-98-3 | 5000mg |
$2443.0 | 2023-09-22 | ||
Enamine | EN300-163942-250mg |
N-[2-(cyclobutylamino)ethyl]cyclopropanecarboxamide |
1594833-98-3 | 250mg |
$774.0 | 2023-09-22 | ||
Enamine | EN300-163942-500mg |
N-[2-(cyclobutylamino)ethyl]cyclopropanecarboxamide |
1594833-98-3 | 500mg |
$809.0 | 2023-09-22 | ||
Enamine | EN300-163942-0.1g |
N-[2-(cyclobutylamino)ethyl]cyclopropanecarboxamide |
1594833-98-3 | 0.1g |
$968.0 | 2023-05-24 | ||
Enamine | EN300-163942-2500mg |
N-[2-(cyclobutylamino)ethyl]cyclopropanecarboxamide |
1594833-98-3 | 2500mg |
$1650.0 | 2023-09-22 | ||
Enamine | EN300-163942-100mg |
N-[2-(cyclobutylamino)ethyl]cyclopropanecarboxamide |
1594833-98-3 | 100mg |
$741.0 | 2023-09-22 | ||
Enamine | EN300-163942-50mg |
N-[2-(cyclobutylamino)ethyl]cyclopropanecarboxamide |
1594833-98-3 | 50mg |
$707.0 | 2023-09-22 | ||
Enamine | EN300-163942-1000mg |
N-[2-(cyclobutylamino)ethyl]cyclopropanecarboxamide |
1594833-98-3 | 1000mg |
$842.0 | 2023-09-22 |
N-2-(cyclobutylamino)ethylcyclopropanecarboxamide 関連文献
-
Jin Wang,XueQiong Su,PengXiang Zhao,DongWen Gao,RuiXiang Chen,Li Wang Anal. Methods, 2021,13, 5509-5515
-
Iqbal Ahmad,Mohammad Hassan Baig,Mohammad Shavez Khan,Mohd Shahnawaz Khan,Iftekhar Hassan,Nasser Abdulatif Al-Shabib RSC Adv., 2016,6, 27952-27962
-
4. Boronic acid liposomes for cellular delivery and content release driven by carbohydrate binding†‡Xiaoyu Zhang,Daiane S. Alves,Jinchao Lou,Shelby D. Hill,Francisco N. Barrera,Michael D. Best Chem. Commun., 2018,54, 6169-6172
-
Po-Jung Huang Dalton Trans., 2020,49, 16970-16978
-
Michaele J. Hardie,Ralph Torrens,Colin L. Raston Chem. Commun., 2003, 1854-1855
-
Giacomo E. M. Crisenza,Elizabeth M. Dauncey,John F. Bower Org. Biomol. Chem., 2016,14, 5820-5825
-
Ajesh P. Thomas,L. Palanikumar,M. T. Jeena,Kibeom Kim,Ja-Hyoung Ryu Chem. Sci., 2017,8, 8351-8356
-
Badr A. Mahmoud,Abdulmajid A. Mirghni,Oladepo Fasakin,Kabir O. Oyedotun,Ncholu Manyala RSC Adv., 2020,10, 16349-16360
-
Yong-Hui Tian,Miklos Kertesz Phys. Chem. Chem. Phys., 2012,14, 10713-10725
N-2-(cyclobutylamino)ethylcyclopropanecarboxamideに関する追加情報
Introduction to N-2-(cyclobutylamino)ethylcyclopropanecarboxamide (CAS No. 1594833-98-3)
N-2-(cyclobutylamino)ethylcyclopropanecarboxamide, identified by its CAS number 1594833-98-3, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound belongs to a class of molecules characterized by its unique structural framework, which includes a cyclobutylamino group and a cyclopropanecarboxamide moiety. The structural features of this compound not only make it an intriguing subject of study but also open up possibilities for its application in the development of novel therapeutic agents.
The cyclobutylamino group in N-2-(cyclobutylamino)ethylcyclopropanecarboxamide is a key structural element that contributes to the compound's overall chemical properties. This group is known for its ability to enhance the solubility and bioavailability of molecules, making it a valuable component in drug design. The cyclopropyl ring, on the other hand, introduces rigidity to the molecular structure, which can influence the compound's interactions with biological targets. This combination of flexible and rigid structural elements makes N-2-(cyclobutylamino)ethylcyclopropanecarboxamide a promising candidate for further investigation.
In recent years, there has been growing interest in the development of small molecule inhibitors targeting various biological pathways. N-2-(cyclobutylamino)ethylcyclopropanecarboxamide has been studied for its potential as an inhibitor in several key pathways, including those involved in cancer and inflammation. Preliminary studies have shown that this compound exhibits inhibitory activity against certain enzymes and receptors, suggesting its therapeutic potential. The precise mechanism of action remains under investigation, but the preliminary findings are encouraging.
The synthesis of N-2-(cyclobutylamino)ethylcyclopropanecarboxamide involves multiple steps, each requiring careful optimization to ensure high yield and purity. The introduction of the cyclobutylamino group typically requires a nucleophilic substitution reaction, while the formation of the cyclopropanecarboxamide moiety involves condensation reactions. Advanced synthetic techniques, such as transition metal-catalyzed reactions and asymmetric synthesis, have been employed to improve the efficiency and selectivity of these reactions.
One of the most compelling aspects of N-2-(cyclobutylamino)ethylcyclopropanecarboxamide is its potential for structural modification. By varying the substituents on the cyclobutyl and cyclopropyl rings, chemists can generate a library of derivatives with tailored properties. This flexibility allows for the optimization of pharmacokinetic parameters such as solubility, permeability, and metabolic stability. Such modifications are crucial for developing drug candidates that can effectively reach their target sites within the body.
The pharmacological profile of N-2-(cyclobutylamino)ethylcyclopropanecarboxamide has been evaluated through both in vitro and in vivo studies. In cell-based assays, this compound has demonstrated inhibitory effects on several target proteins, including kinases and transcription factors. These findings have led to further investigation into its potential as an anti-cancer agent. Animal models have also provided valuable insights into its pharmacokinetic behavior and safety profile.
The development of novel therapeutic agents often involves a multidisciplinary approach, combining insights from chemistry, biology, and pharmacology. N-2-(cyclobutylamino)ethylcyclopropanecarboxamide exemplifies this collaborative effort, as it represents a convergence of synthetic chemistry and medicinal chemistry. The compound's unique structure offers a starting point for designing new drugs that can address unmet medical needs.
In conclusion, N-2-(cyclobutylamino)ethylcyclopropanecarboxamide (CAS No. 1594833-98-3) is a structurally interesting compound with significant potential in pharmaceutical research. Its unique combination of functional groups makes it a versatile scaffold for drug design, while its preliminary biological activity suggests therapeutic applications in areas such as cancer and inflammation. As research continues to uncover more about its properties and mechanisms of action, this compound is poised to play an important role in the development of next-generation therapeutics.
1594833-98-3 (N-2-(cyclobutylamino)ethylcyclopropanecarboxamide) 関連製品
- 36782-05-5(Benzenesulfonyl chloride, 3,5-dibromo-2-hydroxy-)
- 2576420-79-4(cis-3-Benzyloxymethyl-cyclobutanecarboxylic acid)
- 2679801-93-3((2S,3aS,6aS)-2-(bromomethyl)-octahydrocyclopenta[b]pyrrole)
- 2228732-92-9(2-(4-bromo-2-methoxyphenyl)methyloxirane)
- 2420-55-5((9Z,12E)-Octadeca-9,12-dienoic Acid)
- 1040666-23-6(N-(2-chloro-4-methylphenyl)-2-{[5-(3-chlorophenyl)-1,3-oxazol-2-yl]sulfanyl}acetamide)
- 1212849-16-5((1S)-1-(3-bromo-4,5-dimethoxyphenyl)ethan-1-amine)
- 2031268-75-2((3-methoxyphenyl)(1-methyl-1H-imidazol-2-yl)methanamine dihydrochloride)
- 18023-33-1(Vinyltriisopropoxysilane)
- 2408976-03-2(4-{[(Tert-butoxy)carbonyl]amino}-3-(4-hydroxybutoxy)benzoic acid)




